molecular formula C8H18BNO2 B1267484 2-Butyl-1,3,6,2-dioxazaborocane CAS No. 92527-13-4

2-Butyl-1,3,6,2-dioxazaborocane

Numéro de catalogue B1267484
Numéro CAS: 92527-13-4
Poids moléculaire: 171.05 g/mol
Clé InChI: MBGBWTARQCUNEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane involves the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C, which is a critical step in obtaining various ortho-functionalized arylboronic acids. This process allows for the synthesis of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barriers around the Caryl bond, indicating the compound's significant steric hindrance and structural complexity (Dąbrowski et al., 2007).

Molecular Structure Analysis

Structural studies of dioxazaborocanes reveal that the boron-nitrogen distances provide unambiguous evidence for the presence of the B←N transannular interaction, a key feature of these compounds. The coordination polyhedra of the boron atoms in complexes such as 2-Fluoro-1,3,6,2-dioxazaborocanes can be described as distorted tetrahedra, indicating a unique bonding environment around the boron center (Lermontova et al., 2008).

Chemical Reactions and Properties

Dioxazaborocanes undergo various chemical transformations, which have been explored for the synthesis of functionalized halogenated arylboronic acids. The reactivity of these compounds is significantly influenced by the nature and position of halogen atoms, leading to selective transformations when subjected to reactions with electrophiles (Durka et al., 2009).

Applications De Recherche Scientifique

Synthesis and Functionalization

  • Ortho-Functionalized Arylboronic Acids : 2-Butyl-1,3,6,2-dioxazaborocane has been utilized in synthesizing various ortho-functionalized arylboronic acids, proving significant for the creation of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barrier around the Caryl bond (Da̧browski et al., 2007).

  • Functionalization of Dihalophenylboronic Acids : The compound is instrumental in the deprotonative lithiation of dihalophenylboronic acids, leading to the synthesis of functionalized halogenated arylboronic acids with varying reactivities based on the halogen atoms (Durka et al., 2009).

Chemical Reactions and Bonding

  • Br/Li Exchange Selectivity : Studies have shown that 2-Butyl-1,3,6,2-dioxazaborocane influences the selectivity of Br/Li exchange reactions in dibromoaryl boronates, with varying preferences based on the boronate group type (Durka et al., 2013).

  • Polymorphism in Arylboronic Azaesters : The compound exhibits polymorphism, with different forms showing varied molecular geometries and conformation, impacting the thermal expansion tensor and crystallization kinetics (Durka et al., 2011).

Applications in Material Science

  • Fluorescent Material for Trace Detection : A derivative of 2-Butyl-1,3,6,2-dioxazaborocane has been applied as a fluorescent material for the trace detection of hydrogen peroxide and peroxide-based explosives (Frenois et al., 2016).

  • Recyclable Thermosets : The compound has been used in the creation of recyclable thermoset materials with tunable physical properties, such as glass transition temperature, demonstrating potential in plastics, composites, coatings, and adhesives (Anderson et al., 2022).

Biological and Environmental Considerations

  • Emulsion Lubrication for Biomedical Applications : 2-Butyl-1,3,6,2-dioxazaborocane derivatives have been explored in emulsion lubrication, particularly for biomedical applications, showing promise in reducing friction on metal surfaces (Yan et al., 2014).

Propriétés

IUPAC Name

2-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGBWTARQCUNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323796
Record name 2-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1,3,6,2-dioxazaborocane

CAS RN

92527-13-4
Record name 92527-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2′-azanediyldiethanol (26.12 g, 246 mmol) in DCM (250 ml) and ether (500 mL) was added n-butylboronic acid (25.4 g, 242 mmol) and molecular sieves (3A, 4-6 mesh, 65 g). It was stirred at ambient temperature for 2 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting white solid was recrystallized with DCM/ether to provide white crystals as the title product. NMR (300 MHz, CDCl3): δ 0.47 (t, J=9 Hz, 2H), 0.88 (t, J=6 Hz, 3H), 1.20-1.37 (m, 4H), 2.82 (br, 2H), 3.24 (br, 2H), 3.95 (br, 4H), 4.27 (br, 1H). MS (DCl—NH3) m/z 172 (M+H)+.
Quantity
26.12 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(But-1-yl)-tetrahydro-4H-1,3,6,2-dioxazaborocine [CAS 92527-13-4] was prepared from n-butylboronic acid and 2-(2-hydroxy-ethylamino)-ethanol [CAS 111-42-2] as reported in Organic Synthesis, 1998, 76, 86-96. This dioxazaborocine (3 g, 17.5 mmol) and (2S,3S)-2,3-dihydroxy-N,N,N′,N′-tetramethyl-butanediamide [CAS 63126-52-3] (4.65 g) were dissolved in anhydrous dichloromethane (95 mL) under N2. Brine (30 mL) was added. The resulting mixture was stirred at room temperature for 1 hour. The two layers were separated, and the aqueous layer was extracted with dichloromethane (30 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to provide the title compound as an oil. 1H NMR (300 MHz, CDCl3): δ 0.82-0.9 (m, 5H), 1.25-1.45 (m, 4H), 2.98 (s, 6H), 3.2 (s, 6H), 5.52 (s, 2H). MS (DCl—NH3) m/z 271 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioxazaborocine
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(But-1-yl)-tetrahydro-4H-1,3,6,2-dioxazaborocine [CAS 92527-13-4] (3 g, 17.5 mmol), which was prepared from n-butylboronic acid and 2-(2-hydroxy-ethylamino)-ethanol [CAS 111-42-2] as reported in Organic Synthesis, 1998, 76, 86-96, and (2R,3R)-2,3-dihydroxy-N,N,N′,N′-tetramethyl-butanediamide [CAS 26549-65-5] (9.85 g) were dissolved in anhydrous dichloromethane (160 mL) under N2. Brine (25 mL) was added. The resulting mixture was stirred at room temperature for about 16 hours. The two layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 50 mL brine, dried over MgSO4, filtered and concentrated in vacuo to provide the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Brine
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2,2′-azanediyldiethanol (26.12 g, 246 mmol) in DCM (250 ml) and ether (500 mL) was added n-butylboronic acid (25.4 g, 242 mmol) and molecular sieves (3 A, 4-6 mesh, 65 g). It was stirred at ambient temperature for 2 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting white solid was recrystallized with DCM/ether to provide white crystals as the title product. NMR (300 MHz, CDCl3): δ 0.47 (t, J=9 Hz, 2H), 0.88 (t, J=6 Hz, 3H), 1.20-1.37 (m, 4H), 2.82 (br, 2H), 3.24 (br, 2H), 3.95 (br, 4H), 4.27 (br, 1H). MS (DCI—NH3) m/z 172 (M+H)+.
Quantity
26.12 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-Butyl-1,3,6,2-dioxazaborocane

Citations

For This Compound
1
Citations
S Wattanasereekul - 2005 - core.ac.uk
Natural Products (naturally occurring organic chemical compounds) from worldwide sources such as plants, animals, marine organisms or microorganisms, have always fascinated …
Number of citations: 3 core.ac.uk

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.